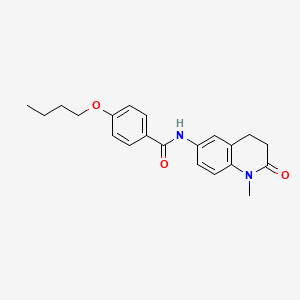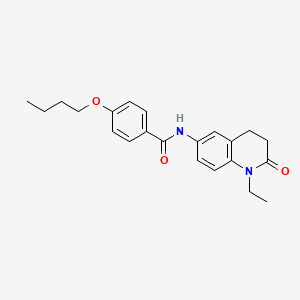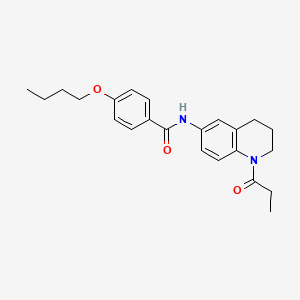![molecular formula C23H30N2O4S B6570680 4-butoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946336-41-0](/img/structure/B6570680.png)
4-butoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic organic compound belonging to the class of benzamides. This compound consists of a benzamide core structure with various functional groups attached, imparting unique chemical and biological properties. Its molecular complexity and functional diversity make it a valuable candidate for research in medicinal chemistry, organic synthesis, and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves multi-step reactions starting from commercially available starting materials. The synthetic route generally includes:
Formation of Tetrahydroquinoline Core: : Cyclization of an appropriate precursor to yield the tetrahydroquinoline core.
Attachment of Propane-1-sulfonyl Group: : Sulfonylation of the tetrahydroquinoline intermediate using propane-1-sulfonyl chloride under suitable conditions, such as using a base like triethylamine in an organic solvent.
Formation of Benzamide Core: : Introduction of the benzamide group through a condensation reaction between the sulfonylated tetrahydroquinoline and 4-butoxybenzoic acid using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
The industrial synthesis of this compound may follow similar principles as laboratory synthesis, but scaled-up procedures with optimizations for efficiency, cost-effectiveness, and environmental safety. Large-scale reactions often involve continuous-flow reactors, automated systems, and solvent recycling to minimize waste and improve yields.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide undergoes various chemical reactions, including:
Oxidation: : Formation of oxidized derivatives under the action of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reduction of specific functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic or electrophilic substitution reactions targeting specific positions within the molecule.
Common Reagents and Conditions
Typical reagents and conditions for these reactions include:
Oxidation: : Potassium permanganate in acidic or basic medium.
Reduction: : Lithium aluminum hydride in anhydrous ether or sodium borohydride in ethanol.
Substitution: : Nucleophiles (e.g., halides, amines) under basic or acidic conditions.
Major Products
Scientific Research Applications
4-butoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has broad applications in scientific research:
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules. Its diverse functional groups allow for further derivatization and modification.
Biology: : Potential biological activity such as enzyme inhibition or receptor modulation, useful in biochemistry and pharmacology studies.
Medicine: : Exploration as a drug candidate for various therapeutic areas due to its unique structural features.
Industry: : Utilized in the development of advanced materials, agrochemicals, or as a model compound for studying reaction mechanisms.
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which 4-butoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide exerts its effects depends on the specific application:
Enzyme Inhibition: : May act as an inhibitor of specific enzymes by binding to the active site or allosteric sites, thereby altering enzyme activity.
Receptor Modulation: : May interact with cellular receptors, affecting signal transduction pathways and cellular responses.
Pathways Involved: : Common pathways include those related to cell proliferation, apoptosis, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Other Compounds
4-butoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can be compared to other benzamide derivatives and sulfonyl-containing compounds:
Similar Compounds: : Other benzamide derivatives like 4-chloro-N-[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide share structural similarities but differ in functional groups, affecting their chemical and biological properties.
Conclusion
This compound is a compound of significant interest due to its complex structure and versatile applications in various fields. Its preparation methods, chemical reactions, and scientific applications highlight its potential in advancing research and development across chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
4-butoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-3-5-15-29-21-11-8-18(9-12-21)23(26)24-20-10-13-22-19(17-20)7-6-14-25(22)30(27,28)16-4-2/h8-13,17H,3-7,14-16H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNRCSYOSUTUIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![butyl 4-[2-(2-acetamido-1,3-thiazol-4-yl)acetamido]benzoate](/img/structure/B6570600.png)
![butyl 4-{1-[(3-methylphenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B6570603.png)
![butyl 4-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]benzoate](/img/structure/B6570609.png)
![4-butoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6570629.png)
![2-[4-(4-butoxybenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B6570631.png)
![4-butoxy-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B6570637.png)
![4-butoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6570647.png)
![4-butoxy-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B6570654.png)



![4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6570672.png)

![4-butoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6570705.png)
